molecular formula C16H16ClNO2S B2911273 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide CAS No. 339108-27-9

2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide

Cat. No. B2911273
M. Wt: 321.82
InChI Key: FHESFVLHLOHSSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide, also known as CBSA, is a synthetic compound used in scientific research. CBSA is a derivative of acetamide and has a sulfinyl group at the 2-position. It has been used in the synthesis of other compounds and in the study of biochemical and physiological processes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide involves the reaction of N-methyl-N-phenylacetamide with 4-chlorobenzylsulfinyl chloride in the presence of a base.

Starting Materials
N-methyl-N-phenylacetamide, 4-chlorobenzylsulfinyl chloride, Base (e.g. triethylamine)

Reaction
Add N-methyl-N-phenylacetamide to a reaction flask, Add a base (e.g. triethylamine) to the reaction flask, Add 4-chlorobenzylsulfinyl chloride dropwise to the reaction flask while stirring, Heat the reaction mixture to reflux for several hours, Cool the reaction mixture and extract with a suitable solvent (e.g. ethyl acetate), Dry the organic layer with anhydrous sodium sulfate, Concentrate the organic layer under reduced pressure to obtain the crude product, Purify the crude product by recrystallization or column chromatography

Scientific Research Applications

2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of other compounds, such as 2-(4-chlorobenzyl)sulfinyl-N-methyl-N-phenylacetamides, which have been used as inhibitors of epoxide hydrolase. 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide has also been used as a model compound to study the mechanism of action of other compounds, such as 2-(4-chlorobenzyl)sulfinyl-N-methyl-N-phenylacetamides. In addition, 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide has been used to study the biochemical and physiological effects of other compounds.

Mechanism Of Action

The mechanism of action of 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide is not fully understood. However, it is believed that the sulfinyl group of 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide acts as a nucleophile, reacting with the electrophilic N-methyl-N-phenylacetamide to form the product. The reaction is believed to proceed via a nucleophilic substitution mechanism, where the sulfinyl group of 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide acts as a nucleophile and the N-methyl-N-phenylacetamide acts as an electrophile.

Biochemical And Physiological Effects

The effects of 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide on biochemical and physiological processes are not fully understood. However, it has been shown to inhibit the activity of epoxide hydrolase, an enzyme involved in the metabolism of epoxides. In addition, 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide has been shown to inhibit the activity of other enzymes, such as cytochrome P450 and NADPH oxidase.

Advantages And Limitations For Lab Experiments

The advantages of using 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide in lab experiments include its availability, low cost, and ease of synthesis. In addition, 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide is a relatively stable compound and can be stored for long periods of time. The limitations of using 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide in lab experiments include its low solubility in water and its limited range of applications.

Future Directions

There are several potential future directions for the use of 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide in scientific research. One possible direction is to study the effect of 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide on other biochemical and physiological processes. In addition, 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide could be used as a model compound to study the mechanism of action of other compounds. Another possible direction is to use 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide in the synthesis of other compounds, such as 2-(4-chlorobenzyl)sulfinyl-N-methyl-N-phenylacetamides, which have been used as inhibitors of epoxide hydrolase. Finally, 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide could be used to study the effects of other compounds on biochemical and physiological processes.

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfinyl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-18(15-5-3-2-4-6-15)16(19)12-21(20)11-13-7-9-14(17)10-8-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHESFVLHLOHSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CS(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide

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